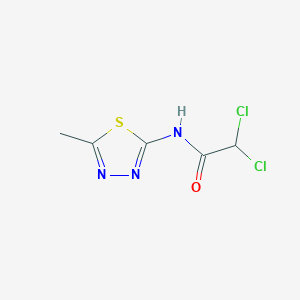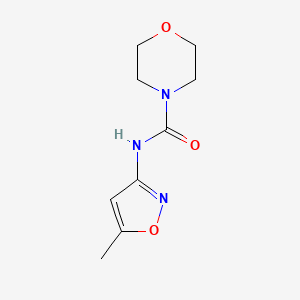
2-Aminopropane-1,3-dithiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopropane-1,3-dithiol hydrochloride is an organic compound with the molecular formula C3H9NS2·HCl It is a derivative of 2-aminopropane-1,3-dithiol, which contains both amino and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopropane-1,3-dithiol hydrochloride typically involves the reaction of 2-aminopropane-1,3-dithiol with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-Aminopropane-1,3-dithiol.
Reaction with Hydrochloric Acid: The starting material is dissolved in an appropriate solvent, such as water or ethanol, and hydrochloric acid is added to the solution.
Formation of Hydrochloride Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the hydrochloride salt is complete.
Isolation and Purification: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Aminopropane-1,3-dithiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminopropane-1,3-dithiol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-aminopropane-1,3-dithiol hydrochloride involves its interaction with various molecular targets. The amino and thiol groups allow it to form covalent bonds with proteins and other biomolecules, potentially altering their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: Similar structure but with hydroxyl groups instead of thiol groups.
2-Aminopropane-1,3-diol: Another related compound with different functional groups.
Uniqueness
2-Aminopropane-1,3-dithiol hydrochloride is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound in research and industry.
Properties
CAS No. |
26690-92-6 |
|---|---|
Molecular Formula |
C3H10ClNS2 |
Molecular Weight |
159.7 g/mol |
IUPAC Name |
2-aminopropane-1,3-dithiol;hydrochloride |
InChI |
InChI=1S/C3H9NS2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H |
InChI Key |
WGJSMXJPSFEYSR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS)N)S.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)
![1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12125401.png)


![N-(2-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12125417.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B12125424.png)
![2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol](/img/structure/B12125427.png)


amine](/img/structure/B12125443.png)
